1-(3-Methoxy-4-methylphenyl)cyclobutanecarbonitrile
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Overview
Description
Preparation Methods
The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclobutanecarbonitrile typically involves the reaction of 3-methoxy-4-methylbenzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Methoxy-4-methylphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclobutanemethanol derivatives.
Scientific Research Applications
1-(3-Methoxy-4-methylphenyl)cyclobutanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research involving this compound includes the development of potential pharmaceutical agents and the study of drug-receptor interactions.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
1-(3-Methoxy-4-methylphenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)cyclobutanecarbonitrile: Lacks the methyl group on the phenyl ring, which may affect its reactivity and binding properties.
1-(4-Methylphenyl)cyclobutanecarbonitrile: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
1-(3-Methoxy-4-methylphenyl)cyclopentanecarbonitrile: Contains a cyclopentane ring instead of a cyclobutane ring, which can alter its chemical and physical properties.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-(3-methoxy-4-methylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO/c1-10-4-5-11(8-12(10)15-2)13(9-14)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
ZFPBUEUHFJIHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCC2)C#N)OC |
Origin of Product |
United States |
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